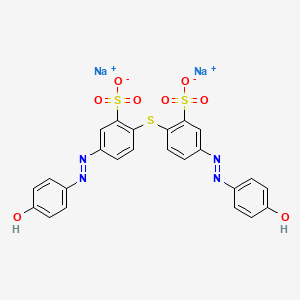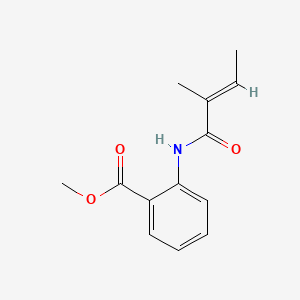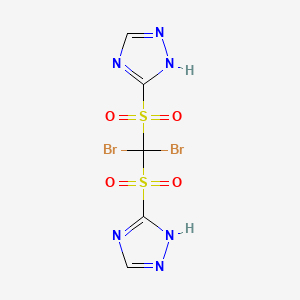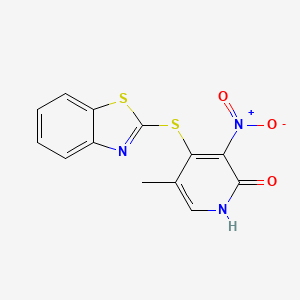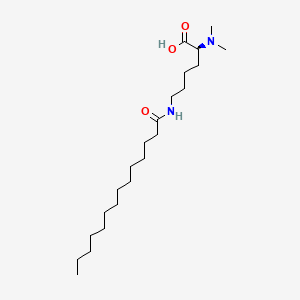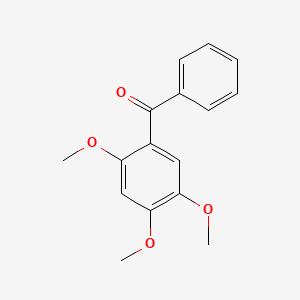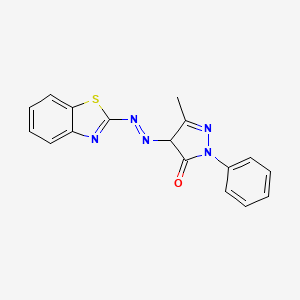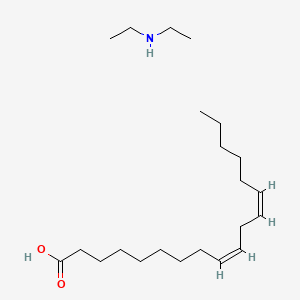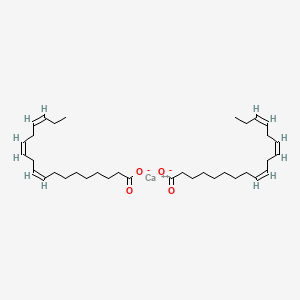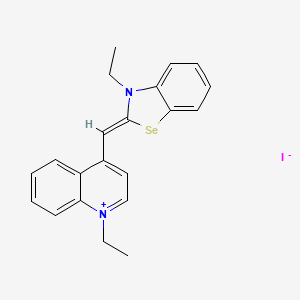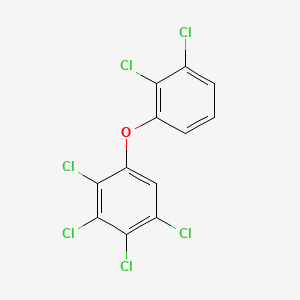
2,2',3,3',4,5-Hexachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,4,5-Hexachlorodiphenyl ether is an organic compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,5-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Reduction: The removal of chlorine atoms can be achieved through reductive dechlorination, leading to less chlorinated diphenyl ethers.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be achieved using reagents like sodium borohydride or catalytic hydrogenation.
Major Products Formed: The major products formed from these reactions include hydroxylated diphenyl ethers, partially dechlorinated diphenyl ethers, and various substituted derivatives .
Scientific Research Applications
2,2’,3,3’,4,5-Hexachlorodiphenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Researchers investigate its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studies explore its toxicological properties and potential health impacts, contributing to the understanding of environmental pollutants.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,5-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .
Comparison with Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound is similar in structure but lacks the ether linkage present in 2,2’,3,3’,4,5-Hexachlorodiphenyl ether.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Another closely related compound with a different chlorine substitution pattern.
Uniqueness: 2,2’,3,3’,4,5-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern and the presence of an ether linkage. These structural features contribute to its distinct chemical and biological properties, differentiating it from other polychlorinated biphenyls and diphenyl ethers .
Properties
CAS No. |
159553-70-5 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-2-1-3-7(9(5)15)19-8-4-6(14)10(16)12(18)11(8)17/h1-4H |
InChI Key |
NLXTWOFWKUBHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


